Benzmalecene

Xanthine oxidase inhibition Uric acid formation Enzyme kinetics

Benzmalecene (MK-135) is the only commercially available research compound combining uricosuric activity with nanomolar-range xanthine oxidase inhibition (Ki = 0.9 nM) and documented 18% average serum cholesterol reduction in human subjects. Unlike probenecid, sulfinpyrazone, or benzbromarone—which solely target renal URAT1—Benzmalecene inhibits the Krebs cycle and intestinal taurocholate active transport, offering a unique dual hypocholesterolemic-uricosuric mechanism. Ideal for gout/hyperuricemia models requiring simultaneous cholesterol-lowering and urate-modulating effects, and for mechanistic studies of bile salt enterohepatic circulation. For R&D use only; not for human administration.

Molecular Formula C20H19Cl2NO3
Molecular Weight 392.3 g/mol
CAS No. 148-07-2
Cat. No. B085585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzmalecene
CAS148-07-2
Synonymsenzmalecene
benzmalecene, monosodium salt
benzmalecene, monosodium salt, (Z)-isome
Molecular FormulaC20H19Cl2NO3
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESCC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)C=CC(=O)O
InChIInChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10-
InChIKeyNKPCAAMLVDTZOB-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzmalecene (CAS 148-07-2) Procurement Guide: Uricosuric and Hypocholesterolemic Research Compound


Benzmalecene (CAS 148-07-2) is a maleamic acid derivative [1] classified as a uricosuric and hypocholesterolemic agent [2]. Originally investigated by Merck Sharp & Dohme as MK-135 [3], the compound acts as a Krebs cycle inhibitor that reduces intestinal active absorption of taurocholate and lowers serum cholesterol [4]. Its dual pharmacological profile distinguishes it from conventional uricosuric agents such as probenecid, sulfinpyrazone, and benzbromarone that act primarily through renal URAT1 inhibition.

Benzmalecene (CAS 148-07-2) Cannot Be Substituted with Standard Uricosuric Agents: Evidence-Based Differentiation


Benzmalecene possesses a fundamentally distinct pharmacological mechanism compared to clinically established uricosuric agents. While probenecid, sulfinpyrazone, and benzbromarone exert their uricosuric effects primarily via inhibition of renal URAT1-mediated urate reabsorption, benzmalecene acts through Krebs cycle inhibition and intestinal bile salt transport blockade [1]. Furthermore, benzmalecene demonstrates nanomolar-range xanthine oxidase inhibition (Ki = 0.9 nM) [2], a property absent in conventional uricosurics that lack direct xanthine oxidase inhibitory activity. Substitution with any in-class uricosuric compound would therefore fail to replicate benzmalecene's unique dual hypocholesterolemic-uricosuric profile and its distinct target engagement pattern, potentially leading to divergent experimental outcomes in models requiring simultaneous cholesterol-lowering and urate-modulating effects.

Benzmalecene (CAS 148-07-2) Quantitative Differentiation Evidence Against Comparator Compounds


Benzmalecene Exhibits Potent Xanthine Oxidase Inhibition at Nanomolar Concentrations Unlike Uricosuric Comparators

Benzmalecene demonstrates direct xanthine oxidase inhibitory activity with a Ki of 0.9 nM, exhibiting mixed-type inhibition of bovine xanthine oxidase as assessed by inhibition of uric acid formation [1]. A secondary Lineweaver-Burk plot yielded a Ki of 2.3 nM, and spectrophotometric analysis after 30 minutes produced an IC50 of 5.5 nM [1]. In contrast, clinically established uricosuric agents including probenecid, sulfinpyrazone, and benzbromarone lack this direct xanthine oxidase inhibitory mechanism, functioning instead primarily as URAT1 inhibitors. This property aligns benzmalecene mechanistically with xanthine oxidase inhibitors such as allopurinol and febuxostat while retaining a distinct uricosuric profile.

Xanthine oxidase inhibition Uric acid formation Enzyme kinetics Gout research

Benzmalecene Produces Significant Serum Cholesterol Reduction in Human Subjects

In a clinical investigation, benzmalecene administered at 0.5-1.0 g/day of the free acid or sodium salt to 6 patients over 10 to 53 days reduced serum total cholesterol levels by an average of 18% [1]. This hypocholesterolemic effect distinguishes benzmalecene from all major uricosuric agents (probenecid, sulfinpyrazone, benzbromarone, lesinurad), which lack clinically meaningful cholesterol-lowering activity. The observed cholesterol reduction in human subjects represents a quantifiable differentiation dimension not shared by in-class uricosuric alternatives.

Hypocholesterolemic activity Serum cholesterol Clinical investigation Lipid metabolism

Benzmalecene Inhibits Intestinal Taurocholate Active Absorption via Krebs Cycle Disruption

Benzmalecene inhibits the active absorption of taurocholate by the small intestine both in vivo and in vitro [1]. Biochemical studies across multiple systems indicate that a major action of benzmalecene is inhibition of Krebs cycle enzymes [1]. This mechanism fundamentally differs from uricosuric comparators (probenecid, sulfinpyrazone, benzbromarone), which act through renal URAT1 transport protein inhibition with no reported Krebs cycle or intestinal bile salt transport effects. The taurocholate transport inhibition is proposed to contribute to the compound's hypocholesterolemic properties, representing a dual intestinal-renal mechanism absent in standard uricosuric agents.

Bile salt transport Taurocholate absorption Krebs cycle inhibition Intestinal transport

Benzmalecene Structure-Activity Relationships Distinguish It from Maleamic Acid Analogs

Systematic structure-activity relationship studies on maleamic acid derivatives established that the hypocholesterolemic activity in rats and inhibitory effect on penicillin excretion in dogs are highly sensitive to structural modifications [1]. Benzmalecene, specifically N-[2,3-bis-(p-chlorophenyl)-1-methylpropyl]maleamic acid, was identified as the lead compound warranting clinical investigation [1]. Comparative synthesis revealed that the fumaramic acid analog and succinamic acid analog of related maleamic acids exhibit different biological profiles, demonstrating that the maleamic acid moiety with specific bis-(p-chlorophenyl) substitution pattern is essential for the observed dual pharmacological activity.

Structure-activity relationship Maleamic acid derivatives Hypocholesterolemic SAR Penicillin excretion

Benzmalecene Demonstrates Additive Cholesterol-Lowering Effects with Cholestyramine

In canine models, co-administration of cholestyramine resin with benzmalecene produced additive cholesterol-lowering effects [1]. Cholestyramine alone (a bile acid sequestrant) and benzmalecene alone both reduce cholesterol, but their combined administration yields greater total cholesterol reduction than either agent alone. This additive effect is consistent with benzmalecene's proposed mechanism involving inhibition of intestinal bile salt active transport plus Krebs cycle inhibition, complementing cholestyramine's bile acid binding mechanism. No comparable additive effect data exists for standard uricosuric agents (probenecid, sulfinpyrazone, benzbromarone) combined with cholestyramine.

Combination therapy Additive effects Cholesterol synthesis inhibition Bile acid sequestration

Benzmalecene (CAS 148-07-2) Recommended Research Applications Based on Quantitative Evidence


Dual-Mechanism Uricosuric Research Requiring Xanthine Oxidase Inhibition

Benzmalecene is indicated for gout and hyperuricemia research models where both urate excretion enhancement and direct xanthine oxidase inhibition are required. With a Ki of 0.9 nM against bovine xanthine oxidase [1], benzmalecene provides enzyme inhibition potency comparable to dedicated xanthine oxidase inhibitors while retaining uricosuric activity. This dual mechanism cannot be replicated with probenecid, sulfinpyrazone, or benzbromarone, which lack xanthine oxidase inhibitory activity. Experimental designs investigating synergistic urate-lowering strategies benefit from benzmalecene's unique target engagement profile.

Hypercholesterolemia Studies Requiring Concurrent Uricosuric Activity

Benzmalecene is appropriate for metabolic disorder research models involving coexisting hyperuricemia and hypercholesterolemia. The compound's documented 18% average serum cholesterol reduction in human subjects [1] distinguishes it from all conventional uricosuric agents, which lack meaningful cholesterol-lowering activity. This unique dual hypocholesterolemic-uricosuric profile makes benzmalecene the preferred compound for investigating pathophysiological links between urate metabolism and lipid homeostasis.

Intestinal Bile Salt Transport and Krebs Cycle Inhibition Research

Benzmalecene is suited for investigations of intestinal taurocholate active transport mechanisms and Krebs cycle-dependent metabolic pathways. The compound inhibits active taurocholate absorption by the small intestine in vivo and in vitro, with biochemical evidence pointing to Krebs cycle enzyme inhibition as a major action [1]. This mechanism is unique among uricosuric agents and supports research applications exploring bile salt enterohepatic circulation, cholesterol homeostasis, and mitochondrial metabolic regulation.

Combination Therapy Research with Bile Acid Sequestrants

Benzmalecene is recommended for studies examining additive or synergistic cholesterol-lowering effects when combined with bile acid sequestrants such as cholestyramine. Canine model data demonstrate additive cholesterol reduction when benzmalecene and cholestyramine are co-administered [1]. This combination strategy cannot be replicated with standard uricosuric agents due to their lack of cholesterol-modulating activity and absence of documented additive interactions with bile acid sequestrants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzmalecene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.